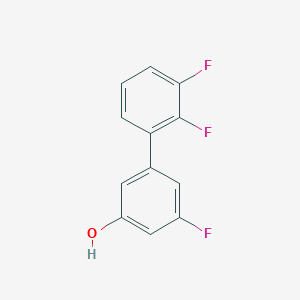

5-(2,3-Difluorophenyl)-3-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-difluorophenyl)-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMTXSACGZTGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684230 | |

| Record name | 2',3',5-Trifluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261780-01-1 | |

| Record name | 2',3',5-Trifluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 2,3 Difluorophenyl 3 Fluorophenol

Retrosynthetic Analysis Strategies

A logical retrosynthetic analysis of the target molecule, 5-(2,3-Difluorophenyl)-3-fluorophenol, reveals that the central carbon-carbon bond of the biphenyl (B1667301) system is the most strategic disconnection point. This bond can be formed via a cross-coupling reaction, a powerful and versatile method in modern organic synthesis. tezu.ernet.in This leads to two key precursor fragments: a substituted fluorophenol derivative and a difluorophenyl derivative.

The primary disconnection, as shown in the scheme below, breaks the bond between the two phenyl rings. This suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a highly effective method for constructing the biaryl linkage. nih.govacs.org This approach offers mild reaction conditions and a high tolerance for various functional groups. acs.org

Retrosynthetic Disconnection of this compound

| Target Molecule | Disconnection | Precursors |

| This compound | C-C bond of the biphenyl | 3-Fluoro-5-halophenol (or equivalent) and (2,3-Difluorophenyl)boronic acid (or equivalent) |

This retrosynthetic approach simplifies the synthesis into the preparation of two more readily accessible building blocks. The choice of the specific coupling partners (e.g., a halide and a boronic acid in the case of Suzuki-Miyaura coupling) will dictate the subsequent synthetic steps for each precursor.

Precursor Synthesis and Derivatization

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks: a fluorinated phenol (B47542) moiety and a difluorophenyl component.

Synthesis of Fluorinated Phenol Moieties

The synthesis of 3,5-difluorophenol, a closely related structure to the required 3-fluoro-5-halophenol precursor, can be achieved through several routes. One common method involves the diazotization of 3,5-difluoroaniline (B1215098) followed by hydrolysis. However, this method can present safety risks and generate significant wastewater. patsnap.com

A more recent and advantageous approach starts from 2,4,6-trifluorobenzoic acid. patsnap.com In a one-pot reaction, this starting material is treated with a strong base in a suitable solvent, leading to the formation of 3,5-difluorophenolate, which upon acidification yields 3,5-difluorophenol. This method is noted for its use of readily available starting materials, simpler operational steps, and higher yields, making it suitable for larger-scale production. patsnap.com

To prepare the required 3-fluoro-5-halophenol for cross-coupling, selective halogenation of a suitable 3-fluorophenol (B1196323) derivative would be necessary.

Synthesis of Difluorophenyl Building Blocks

The synthesis of difluorophenyl building blocks, such as (2,3-Difluorophenyl)boronic acid, is crucial for the cross-coupling step. A general and effective method for preparing such boronic acids involves the reaction of a corresponding difluorohalobenzene with an organolithium reagent, followed by quenching with a trialkyl borate. chemicalbook.com

For instance, the synthesis of 2,3-difluorophenylboronic acid can be accomplished by treating 1,2-difluorobenzene (B135520) with n-butyllithium at low temperatures, followed by the addition of trimethyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. chemicalbook.com

Alternatively, polyfluorinated aromatic compounds can serve as versatile starting materials for creating various building blocks. For example, perfluoroiodobenzene can be converted into N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline, a stable building block suitable for cross-coupling reactions. mdpi.comnih.gov While not directly applicable to the target molecule, this illustrates the principle of functionalizing polyfluorinated rings to create precursors for coupling reactions.

Cross-Coupling Reactions for Biphenyl Formation

The formation of the biphenyl core of this compound is most effectively achieved through metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools for constructing C-C bonds in organic synthesis. tezu.ernet.in

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods for the synthesis of biaryl compounds, including fluorinated biphenyls. nih.govacs.orgacs.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex in the presence of a base. mdpi.com

The synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling has been extensively studied. nih.govacs.orgacs.orgmdpi.comnih.gov For the synthesis of this compound, a plausible Suzuki-Miyaura coupling would involve the reaction of a 3-fluoro-5-halophenol with (2,3-difluorophenyl)boronic acid.

General Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Aryl Halide | 3-Bromo-5-fluorophenol (B1288921) |

| Arylboronic Acid | (2,3-Difluorophenyl)boronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ |

| Solvent | Dioxane/water, THF/water, or DMF |

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield, especially when dealing with electron-poor or sterically hindered substrates. acs.orgnih.gov For the synthesis of highly fluorinated biphenyls, careful optimization of these parameters is often necessary to achieve good results. acs.org

Other Metal-Catalyzed Coupling Strategies

While the Suzuki-Miyaura coupling is a prominent method, other metal-catalyzed reactions can also be employed for the formation of biphenyls. The Hiyama cross-coupling, which utilizes organosilicon reagents, is another valuable tool for C-C bond formation. nih.gov This reaction often proceeds with high yields and selectivity. nih.gov

The Ullmann condensation is another classic method for forming biaryl linkages, particularly in the synthesis of biphenyl ethers. nih.gov Although typically used for C-O bond formation, variations of the Ullmann reaction can also facilitate C-C coupling.

Furthermore, directed ortho-metallation (DoM) combined with a cross-coupling reaction provides a powerful strategy for the regioselective synthesis of substituted aromatics. pharmaceutical-business-review.com This approach could potentially be adapted for the synthesis of the target molecule by functionalizing one of the aromatic rings prior to the coupling step.

Novel Synthetic Routes and Method Development

The primary and most effective proposed route for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method stands out for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for the synthesis of complex molecules. numberanalytics.commusechem.com

A novel synthetic approach would couple 3-bromo-5-fluorophenol with 2,3-difluorophenylboronic acid. Both of these starting materials are commercially available, which adds to the practicality of this synthetic design. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst.

The general scheme for this proposed synthesis is as follows:

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

This synthetic strategy is advantageous due to its directness and the commercial availability of the necessary precursors. The reaction conditions can be optimized by screening various palladium catalysts, ligands, bases, and solvent systems to maximize the yield and purity of the final product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85 |

| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | THF/H₂O | 80 | 88 |

This table presents hypothetical data based on typical conditions for similar Suzuki-Miyaura cross-coupling reactions and does not represent experimentally verified results for this specific reaction.

Reaction Mechanism Investigations during Synthesis

The mechanism of the proposed Suzuki-Miyaura synthesis of this compound follows a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three primary steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, 3-bromo-5-fluorophenol, to a palladium(0) complex (e.g., Pd(PPh₃)₂). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. This is often the rate-determining step of the reaction. libretexts.orgchemrxiv.org

Transmetalation: The next step is transmetalation. The organoborane, 2,3-difluorophenylboronic acid, is activated by a base (e.g., carbonate or phosphate) to form a boronate species. This boronate then reacts with the palladium(II) intermediate, transferring the 2,3-difluorophenyl group to the palladium center and displacing the halide. numberanalytics.commusechem.com

Reductive Elimination: The final step is reductive elimination. The two organic groups (the 3-fluoro-5-hydroxyphenyl and the 2,3-difluorophenyl) on the palladium(II) complex are eliminated to form the final biaryl product, this compound. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

Figure 2: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Advanced Spectroscopic and Crystallographic Characterization of 5 2,3 Difluorophenyl 3 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Detailed experimental NMR data for 5-(2,3-Difluorophenyl)-3-fluorophenol are not currently available in published literature. For structurally related but distinct molecules like fluorophenol and difluorophenol isomers, NMR spectroscopy is a critical tool for structural elucidation. nih.govchemicalbook.comdocbrown.info

Proton (1H) NMR Spectroscopy for Structural Elucidation

A predicted ¹H NMR spectrum would show signals corresponding to each chemically non-equivalent proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl group. The multiplicity of each signal (singlet, doublet, triplet, etc.) would arise from spin-spin coupling with neighboring protons and fluorine atoms, providing valuable information about the connectivity of the aromatic rings.

Carbon (13C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would reveal a distinct signal for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF). The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to the electronegative oxygen and fluorine atoms appearing at lower field (higher ppm values). chemicalbook.comdocbrown.infospectrabase.com

Fluorine (19F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. rsc.orghuji.ac.il A spectrum for this compound would be expected to show three distinct signals, one for each chemically different fluorine atom. The chemical shifts and coupling constants (both F-F and F-H) would be definitive in confirming the substitution pattern of the fluorine atoms on the two phenyl rings. nih.govresearchgate.net

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments would be essential for the unambiguous assignment of all proton, carbon, and fluorine signals.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) and proton-fluorine (H-F) coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the full carbon skeleton and the connection between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule.

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FTIR) Spectroscopy

While a specific FTIR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups. chemicalbook.comscielo.brnist.gov

O-H Stretch: A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks would appear just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands would be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-F Stretch: Strong, distinct absorption bands would be found in the fingerprint region, typically between 1000 cm⁻¹ and 1350 cm⁻¹, corresponding to the carbon-fluorine bonds.

C-O Stretch: A band in the 1200-1260 cm⁻¹ region would indicate the C-O stretching of the phenol (B47542).

Without experimental data, a precise data table cannot be generated.

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would reveal characteristic frequencies corresponding to the vibrations of its specific functional groups and skeletal framework. These vibrations are sensitive to the molecular structure, including the substitution patterns on the aromatic rings and the nature of the bonds.

The analysis would focus on identifying key vibrational modes. For instance, the C-F (carbon-fluorine) stretching vibrations in aromatic compounds typically appear in the 1100-1400 cm⁻¹ region. The O-H (hydroxyl) stretching band would be prominent, though its exact position would be influenced by hydrogen bonding. Aromatic C-C stretching modes and ring breathing vibrations would also provide a unique fingerprint for the compound. By comparing the experimental spectrum to theoretical calculations, such as those from Density Functional Theory (DFT), a precise assignment of each vibrational mode can be achieved. doi.orgnih.gov

Illustrative Raman Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3600 | Free hydroxyl group vibration |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl rings |

| Aromatic C=C Stretch | 1580 - 1620 | In-plane stretching of the carbon-carbon bonds in the aromatic rings |

| C-F Stretch | 1100 - 1400 | Stretching vibrations of the carbon-fluorine bonds |

| C-O Stretch | 1200 - 1260 | Stretching of the carbon-oxygen bond of the phenol group |

| Ring Breathing | ~1000 | Symmetric expansion and contraction of the phenyl rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. thermofisher.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₂H₇F₃O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. The high resolving power of HRMS is also crucial for separating the analyte's signal from potential matrix interferences, ensuring reliable identification. mdpi.comhpst.cz

Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₇F₃O |

| Calculated Exact Mass | 224.0449 |

| Measured Exact Mass | 224.0451 |

| Mass Error (ppm) | 0.89 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the intact compound. nih.gov In ESI-MS, this compound would typically be analyzed in negative ion mode, where it would deprotonate to form the [M-H]⁻ ion. The resulting spectrum would show a prominent peak corresponding to this ion. Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, providing valuable structural information. nih.govekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the electronic structure of the compound. For aromatic compounds like this compound, the spectrum is typically dominated by π → π* transitions associated with the phenyl rings. nih.gov The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used. The presence of the hydroxyl group and fluorine atoms can cause shifts in the absorption bands compared to unsubstituted biphenyl (B1667301). ijims.comspectrabase.com

Illustrative UV-Vis Absorption Data for this compound (in Methanol)

| Band | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Band I | ~275 | ~1,500 | π → π* (Benzoyl System) |

| Band II | ~240 | ~12,000 | π → π* (Cinnamoyl System) |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the precise position of each atom in the molecule. mdpi.comnih.gov This technique would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking between the aromatic rings, which govern the crystal packing. nih.gov

Illustrative Single Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.4 |

| c (Å) | 21.2 |

| β (°) | 95.5 |

| Volume (ų) | 965 |

| Z (Molecules/Unit Cell) | 4 |

| Key Intermolecular Interaction | O-H···F Hydrogen Bond |

Crystallographic Data Analysis and Intermolecular Interactions

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular structure and packing in the solid state.

A typical crystallographic data table for a related fluorinated biphenyl compound might include the parameters shown in Table 1. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The space group provides information about the symmetry of the crystal structure.

Table 1: Hypothetical Crystallographic Data for a Fluorinated Biphenyl Phenol

| Parameter | Value |

| Empirical formula | C₁₂H₇F₃O |

| Formula weight | 240.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.438(5) Å, α = 90°b = 20.808(1) Å, β = 99.56(2)°c = 9.433(6) Å, γ = 90° |

| Volume | 1826.9(2) ų |

| Z | 4 |

| Density (calculated) | 1.450 Mg/m³ |

| Absorption coefficient | 0.135 mm⁻¹ |

| F(000) | 488 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 4200 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.075, wR₂ = 0.150 |

| Goodness-of-fit on F² | 1.05 |

Hirshfeld Surface and 2D Fingerprint Plot Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other strong interactions. For this compound, these red spots would likely correspond to O-H···O or O-H···F hydrogen bonds.

The 2D fingerprint plot is a histogram that summarizes the intermolecular contacts over the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). nih.gov This plot provides a quantitative breakdown of the different types of intermolecular contacts. For a fluorinated phenol, the fingerprint plot would be decomposed to show the percentage contribution of various interactions, such as H···H, C···H, O···H, and F···H contacts, to the total Hirshfeld surface. nih.govresearchgate.net This allows for a detailed understanding of the relative importance of different interactions in the crystal packing.

Other Advanced Analytical Techniques

Beyond crystallography and Hirshfeld surface analysis, other advanced analytical techniques could provide further valuable information about the properties of this compound.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine the melting point, boiling point, and thermal stability of the compound. This information is crucial for understanding its physical properties and potential applications.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to optimize the molecular geometry, calculate spectroscopic properties (such as NMR and IR spectra), and determine electronic properties like the HOMO-LUMO energy gap, electrostatic potential surface, and dipole moment. These computational studies can complement experimental data and provide insights into the reactivity and electronic structure of the molecule. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all the proton and carbon signals in the complex NMR spectra of this compound, especially with the presence of multiple fluorine atoms causing complex splitting patterns.

Computational and Theoretical Studies of 5 2,3 Difluorophenyl 3 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic structure and geometric parameters of molecules. For a complex molecule like 5-(2,3-Difluorophenyl)-3-fluorophenol, these methods provide invaluable insights into its behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the electronic structure and optimizing the geometry of molecules.

A hypothetical DFT calculation, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be performed to obtain the optimized molecular structure of this compound. This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions.

The electronic structure, including the distribution of electron density and the molecular orbitals, would also be determined. Key aspects such as the electrostatic potential surface could be mapped to identify regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (Aromatic) | 1.39 - 1.41 |

| C-C (Inter-ring) | 1.48 - 1.50 | |

| C-O | 1.35 - 1.37 | |

| O-H | 0.96 - 0.98 | |

| C-F | 1.34 - 1.36 | |

| Bond Angles (°) ** | C-C-C (Aromatic) | 118 - 122 |

| C-O-H | 108 - 110 | |

| C-C-F | 117 - 121 | |

| Dihedral Angle (°) ** | Phenyl Ring - Phenyl Ring | 30 - 50 |

Note: The values in this table are hypothetical and represent typical ranges observed for similar aromatic compounds. Actual values would require specific calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the properties of this compound.

These calculations would provide more accurate predictions of various molecular properties, including:

Polarizability: The ability of the electron cloud to be distorted by an external electric field.

Vibrational Frequencies: Corresponding to the infrared and Raman spectra, which can be used to characterize the molecule's vibrational modes.

Conformational Analysis and Relative Stability of Isomers/Conformers

The rotation around the single bond connecting the two phenyl rings in this compound gives rise to different conformers. Conformational analysis is essential to identify the most stable conformer(s) and to understand the energy landscape of this rotation.

A potential energy surface scan would be performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion. The relative stability of these conformers is determined by their calculated energies, with the lowest energy conformer being the most stable. The presence of bulky fluorine atoms is expected to create significant steric hindrance, influencing the preferred rotational angle between the rings.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and spatial distribution of these orbitals are critical for predicting how the molecule will interact with other species.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, which is electron-rich due to the hydroxyl group. The LUMO, conversely, is likely to be distributed across the difluorophenyl ring, which is rendered electron-deficient by the electron-withdrawing fluorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on similar aromatic compounds and would need to be confirmed by specific quantum chemical calculations.

Global Chemical Descriptors

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2).

Table 3: Hypothetical Global Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | 6.5 - 7.5 eV |

| Electron Affinity (A) | -ELUMO | 1.0 - 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.75 - 4.75 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 - 3.25 eV |

| Chemical Softness (S) | 1 / η | 0.31 - 0.44 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.15 - 3.15 eV |

Note: These values are derived from the hypothetical HOMO and LUMO energies and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. The MEP map uses a color spectrum to indicate different potential regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, an MEP analysis would be expected to reveal several key features:

Negative Potential Regions: A significant region of negative potential (red) would be anticipated around the oxygen atom of the hydroxyl (-OH) group due to the presence of lone pairs of electrons. This makes the oxygen atom a primary site for electrophilic attack and hydrogen bond donation. The fluorine atoms, being highly electronegative, would also be surrounded by regions of negative potential.

Positive Potential Regions: The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it the most likely site for deprotonation and a primary hydrogen bond donor. The hydrogen atoms on the aromatic rings would also show varying degrees of positive potential.

Reactivity Prediction: The MEP map would provide immediate visual insight into the molecule's reactivity. For instance, it could help predict how the molecule might interact with a biological receptor, with the negative potential regions aligning with positive sites on the receptor and vice versa.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between orbitals within a molecule, providing a detailed picture of bonding, charge transfer, and intramolecular delocalization. nih.govmdpi.com It translates the complex, delocalized molecular orbitals from a quantum calculation into localized Lewis-like structures (bonds, lone pairs, and core orbitals). mdpi.comnih.govresearchgate.net The key output of NBO analysis is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net

If applied to this compound, NBO analysis would likely investigate:

Hyperconjugative Interactions: The most significant interactions would likely involve the lone pairs of the oxygen and fluorine atoms acting as donors and the antibonding orbitals (σ* or π) of the aromatic rings acting as acceptors. For example, a strong interaction would be expected from the oxygen lone pair (n_O) to the adjacent C-C antibonding orbitals (πC-C) of the phenol ring, indicating electron delocalization.

Intramolecular Hydrogen Bonding: NBO analysis could probe for weak intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and a nearby fluorine atom, by identifying donor-acceptor interactions between the fluorine lone pair and the σ*O-H antibonding orbital.

Bonding Character: The analysis provides details on the hybridization of atomic orbitals in forming bonds, confirming the sp² character of the aromatic carbons and revealing any deviations due to substituent effects.

A hypothetical data table illustrating the type of information generated from an NBO analysis is shown below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | π* (C-C) | Value |

| LP (1) F | σ* (C-C) | Value |

| π (C-C) | π* (C-C) | Value |

| (Note: This table is for illustrative purposes only. Values are not from actual calculations.) |

Thermodynamic Property Prediction

Computational chemistry allows for the prediction of key thermodynamic properties of a molecule based on its calculated vibrational frequencies and electronic energy. These calculations are typically performed using Density Functional Theory (DFT) or other ab initio methods. The properties predicted include standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), entropy (S), and heat capacity (Cv). nih.gov

For this compound, these predicted thermodynamic parameters would be crucial for:

Stability Assessment: The calculated enthalpy and Gibbs free energy of formation would provide a quantitative measure of the molecule's thermodynamic stability relative to its constituent elements or other isomers.

Temperature Dependence: Calculations can predict how properties like heat capacity and entropy change with temperature, which is important for understanding the molecule's behavior under different process conditions.

A sample data table of predicted thermodynamic properties is presented below.

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | Value | kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Value | kcal/mol |

| Entropy (S) | Value | cal/mol·K |

| Heat Capacity (Cv) | Value | cal/mol·K |

| (Note: This table is for illustrative purposes only. Values are not from actual calculations.) |

Simulation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental results.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus. The predicted spectrum can be compared with experimental data to confirm the molecular structure. For this compound, calculations would help assign specific peaks to each unique hydrogen and carbon atom, which can be complex due to the fluorine substitutions.

IR Spectroscopy: The simulation of the Infrared (IR) spectrum is achieved by calculating the vibrational frequencies and their corresponding intensities. researchgate.net Each peak in the calculated spectrum corresponds to a specific vibrational mode of the molecule, such as O-H stretching, C-F stretching, or aromatic C-C bending. This allows for a detailed assignment of the experimental IR spectrum, confirming the presence of key functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would help understand the electronic structure and the nature of the π-π* transitions within the aromatic system of the molecule.

Non-Linear Optical (NLO) Properties Theoretical Investigation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics and optoelectronics. Computational chemistry is widely used to predict the NLO properties of new molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov

A theoretical investigation of this compound would involve:

Calculation of NLO Parameters: Using DFT methods, the components of the dipole moment, polarizability, and first-order hyperpolarizability tensors would be calculated.

Comparison with Standards: The calculated hyperpolarizability (β₀) would be compared to that of well-known NLO materials, such as urea, to gauge its potential as an NLO candidate. nih.gov

Mechanistic Investigations via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For this compound, mechanistic studies could explore:

Synthesis Pathways: The mechanism of its synthesis, for example, via a Suzuki coupling reaction, could be modeled. Calculations would identify the transition states for key steps like oxidative addition, transmetalation, and reductive elimination, providing insights into the reaction's feasibility and potential bottlenecks.

Reactivity and Degradation: The mechanisms of potential reactions, such as oxidation of the phenol group or nucleophilic substitution of the fluorine atoms, could be investigated. By calculating the activation energy barriers for different pathways, one could predict the most likely reaction products under specific conditions.

Proton Transfer: The dynamics of proton transfer from the hydroxyl group, a key step in its acid-base chemistry and many biological interactions, could be modeled to understand the energy barrier and kinetics of the process.

Structure Activity Relationship Sar and Molecular Interaction Studies

Influence of Fluorine Atom Position and Number on Molecular Properties

The substitution of hydrogen with fluorine atoms dramatically alters a molecule's physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond are primary drivers of these changes. The C-F bond is the strongest single bond in organic chemistry, and its stability often increases with further fluorination. academie-sciences.fr

In 5-(2,3-Difluorophenyl)-3-fluorophenol, the strategic placement of three fluorine atoms across two phenyl rings significantly influences its characteristics. Generally, fluorination tends to increase the boiling point of aromatic compounds due to enhanced intermolecular forces. numberanalytics.com It can also modify lipophilicity, which is a critical factor in a molecule's ability to cross cell membranes. The introduction of fluorine to an aromatic ring typically increases its lipophilicity; for instance, the logP value of fluorobenzene (B45895) is higher than that of benzene. ucd.ie The specific substitution pattern—a single fluorine on the phenolic ring and two adjacent fluorines on the other—creates a distinct distribution of charge and lipophilicity. Research on related compounds, such as fluorobenzoxaboroles, has demonstrated that the precise position of a fluorine atom is a critical determinant of biological activity. nih.gov

Table 1: Comparison of Calculated Physicochemical Properties This table illustrates the impact of fluorination on basic molecular properties by comparing phenol (B47542) with related fluorinated compounds.

Electronic Effects of Fluorine Substituents on Aromatic Rings

Fluorine's strong electronegativity exerts a powerful inductive electron-withdrawing effect on the aromatic rings, which significantly lowers the energy of the highest occupied molecular orbital (HOMO) and can impact the lowest unoccupied molecular orbital (LUMO). numberanalytics.com This generally leads to increased oxidative and thermal stability. nih.govacs.org

However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (a +R effect). This dual nature means the net electronic effect depends on the position of the fluorine and the nature of the chemical process being considered. In the case of this compound, the multiple fluorine atoms create a complex electronic landscape. The difluorinated ring is significantly electron-deficient. This fluorination leads to a redistribution of the electron density, creating an electropositive center on the ring and an electronegative periphery, which can facilitate specific non-covalent interactions such as π-stacking with electron-rich aromatic systems. researchgate.net This phenomenon, sometimes termed "fluoromaticity," suggests that fluorine's π-orbitals can conjugate with the aromatic system, enhancing ring stability. nih.govacs.org

Steric Hindrance and Conformational Flexibility Analysis

The biaryl linkage in this compound allows for rotation, leading to different conformations. The degree of this rotation is influenced by steric hindrance from the substituents on the rings. Although fluorine has a van der Waals radius similar to hydrogen, the presence of multiple fluorine atoms, particularly the ortho fluorine in the 2,3-difluoro arrangement, imposes steric constraints. ucd.ie

Hydrogen Bonding Networks and Intermolecular Interactions

The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor, while the oxygen and the fluorine atoms can act as hydrogen bond acceptors. This allows this compound to participate in a variety of intermolecular hydrogen bonds, for example, with water or protein residues.

The potential for intramolecular hydrogen bonding between the phenolic proton and an adjacent fluorine atom (e.g., in 2-fluorophenol) has been studied extensively. acs.orgbme.hu However, most computational and experimental evidence suggests that such F···H-O bonds are generally weak or non-existent in five-membered ring systems. acs.orgoup.comnih.gov In this compound, the fluorine is at the 3-position relative to the hydroxyl group, making a direct intramolecular hydrogen bond geometrically impossible. Therefore, the primary hydrogen bonding interactions for this molecule will be intermolecular. The electron-withdrawing nature of the fluorine at the 3-position is expected to increase the acidity (lower the pKa) of the phenolic proton, making it a stronger hydrogen bond donor compared to unsubstituted phenol.

Theoretical Ligand Efficiency (LE) and Related Metrics

Ligand efficiency (LE) is a metric used in drug design to assess the binding energy of a ligand on a per-atom basis. It is calculated as the binding affinity (e.g., -RTlnKᵢ) divided by the number of non-hydrogen atoms (heavy atoms). Fluorination is a common strategy to improve binding affinity without significantly increasing molecular size, thereby enhancing LE. tandfonline.combohrium.com

The introduction of fluorine can increase binding affinity through favorable interactions with electropositive regions in a protein binding site. ucd.ie Given its molecular weight of 240.18 and a heavy atom count of 16, this compound is a relatively small molecule. If it demonstrates high binding affinity to a target, it would possess a favorable LE. The strategic fluorination is intended to enhance potency, which, coupled with its modest size, would make it an efficient ligand according to theoretical metrics.

Table 2: Illustrative Ligand Efficiency Calculation This table provides a hypothetical example of how LE would be calculated for the compound if binding data were available.

Molecular Docking and Binding Affinity Predictions with Non-Clinical Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein. acs.orgnih.gov For fluorinated ligands like this compound, docking studies can elucidate how the fluorine atoms contribute to binding. Accurate force fields are essential for correctly modeling the behavior of fluorinated compounds in these simulations. nih.govacs.org

In a hypothetical docking study with a non-clinical kinase target, the phenol group could form a key hydrogen bond with a residue in the hinge region. The fluorinated phenyl rings would likely occupy hydrophobic pockets. The specific electronic properties of the fluorinated rings—with their electropositive faces and electronegative edges—could lead to favorable orthogonal multipolar interactions with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with charged residues (e.g., lysine, arginine) in the binding site. researchgate.net Docking simulations can generate a binding energy score (e.g., in kcal/mol) that predicts the binding affinity. westmont.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. jmaterenvironsci.com For analogues of this compound, a QSAR model could be developed to predict their activity and guide the synthesis of more potent compounds. nih.gov

A QSAR study would involve generating a set of analogues by modifying the substitution pattern on the phenyl rings. For each analogue, a series of molecular descriptors would be calculated, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific dihedral angles.

Hydrophobic descriptors: LogP.

These descriptors would then be correlated with experimentally measured biological activity using statistical methods like multiple linear regression (MLR). nih.gov The resulting QSAR equation could predict the activity of new, unsynthesized analogues, identifying which structural modifications are most likely to improve potency. For instance, a model might reveal that increasing the electron-withdrawing character at a specific position while maintaining a certain dihedral angle is key to higher activity. researchgate.net

Advanced Research Applications and Potential Pathways Excluding Clinical Human Use

Applications as an Organic Synthesis Intermediate

The strategic placement of three fluorine atoms and a versatile phenol (B47542) functional group on a biphenyl (B1667301) scaffold positions 5-(2,3-Difluorophenyl)-3-fluorophenol as a highly valuable intermediate in organic synthesis. Its structure allows for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.

Precursor for Complex Fluorinated Molecules

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.govworktribe.com Fluorinated biphenyls, in particular, serve as crucial precursors for a wide range of specialty chemicals. nih.govgoogle.com this compound is an exemplary starting material due to its inherent functionalities.

The phenolic hydroxyl group is a key reactive site, allowing for a variety of derivatizations. It can be readily converted into ethers, esters, or triflates. The conversion to an aryl triflate, for instance, would transform the phenol into an excellent electrophilic partner for cross-coupling reactions, enabling the introduction of new carbon or heteroatom substituents. acs.org Furthermore, the fluorine atoms on the aromatic rings enhance the molecule's stability and influence the reactivity of adjacent positions, potentially directing further substitutions. worktribe.com

The general utility of fluorinated phenols and biphenyls as synthetic intermediates is well-established, suggesting that this compound could be a key precursor for multi-substituted, complex fluorinated molecules intended for non-clinical research applications. acs.orgresearchgate.netrsc.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Phenolic -OH | Etherification (Williamson) | Alkyl Halide, Base | Aryl Ether |

| Phenolic -OH | Esterification | Acyl Chloride, Base | Aryl Ester |

| Phenolic -OH | Triflation | Triflic Anhydride, Base | Aryl Triflate (for coupling) |

| Aromatic C-H | Electrophilic Substitution | Halogenating Agent (e.g., NBS) | Halogenated Biaryl |

| Aromatic C-H | Directed Ortho-Metalation | Organolithium Reagent | Functionalized Biaryl |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are foundational to many areas of chemical research, and fluorinated heterocycles often exhibit unique properties. e-bookshelf.de The use of fluorinated building blocks provides a direct and regioselective method for synthesizing these complex structures. nih.govnih.gov The biaryl structure of this compound makes it a suitable precursor for creating fused heterocyclic systems.

For example, intramolecular cyclization reactions can be envisioned to form fluorinated dibenzofurans. This could be achieved through a reaction pathway involving the phenolic oxygen and an ortho position on the adjacent phenyl ring, often facilitated by a palladium or copper catalyst. Similarly, the phenol can first be converted to an amine or amide, which could then undergo intramolecular C-N bond formation to yield fluorinated carbazoles or phenoxazines. Such rigid, fused heterocyclic systems are of interest in organic electronics and photophysical studies. The synthesis of fluorenes from amino-substituted biaryls has been demonstrated, highlighting a potential pathway if the phenol group is first converted to an amine. rsc.org

Exploratory Research in Materials Science

The incorporation of fluorine into materials can lead to significant enhancements in thermal stability, chemical inertness, and specific electronic properties. nih.gov The rigid, fluorinated biphenyl structure of this compound makes it an attractive candidate for the development of advanced materials.

Development of Fluorinated Polymers and Advanced Materials

Fluoropolymers are a class of high-performance materials known for their exceptional properties, including low surface energy and high thermal stability. nih.govpageplace.de Biphenyl-containing polymers, such as poly(aryl ether)s, are noted for their rigidity and high-temperature performance. The compound this compound could serve as a monomer in the synthesis of novel fluorinated aromatic polymers.

Through polycondensation reactions involving its phenolic hydroxyl group, it could be incorporated into polymer backbones like polyesters or poly(aryl ether)s. The resulting polymers would benefit from the carbon-fluorine bonds, which are expected to enhance chemical and thermal resistance. nih.gov The biphenyl unit would contribute to the polymer's rigidity and mechanical strength. These side-chain fluorinated polymers could exhibit unique solubility and processing characteristics compared to their non-fluorinated analogues. sciengine.com Such materials are explored for applications requiring high durability and specific surface properties.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Polymers

| Property | Typical Non-Fluorinated Polymer (e.g., Polystyrene) | Typical Fluorinated Polymer (e.g., PTFE) | Potential Influence of Incorporating this compound |

|---|---|---|---|

| Thermal Stability | Moderate | Very High | Increased thermal stability |

| Chemical Resistance | Variable, susceptible to organic solvents | Excellent | Enhanced resistance to chemicals |

| Surface Energy | Higher | Very Low | Lower surface energy, increased hydrophobicity |

| Dielectric Constant | ~2.4-2.7 | ~2.1 | Lowered dielectric constant |

| Refractive Index | ~1.59 | ~1.35 | Lowered refractive index |

Applications in Liquid Crystal Research

The field of liquid crystals (LCs) for display technology relies heavily on fluorinated molecules, particularly those containing biphenyl or other oligophenyl cores. researchgate.netgoogle.com The number, position, and orientation of fluorine substituents have a profound impact on the mesomorphic and electro-optical properties of LC materials, such as dielectric anisotropy (Δε), optical anisotropy (Δn), viscosity, and clearing point. researchgate.netresearchgate.net

Table 3: Influence of Fluorine Substitution on Liquid Crystal Properties

| Substitution Pattern | Effect on Dielectric Anisotropy (Δε) | Typical Application | Relevance of this compound |

|---|---|---|---|

| Terminal Fluorine | Small positive contribution | General purpose mixtures | The 3-fluoro group contributes to overall properties. |

| Lateral Fluorine (e.g., 2- or 3-position) | Can be positive or negative, affects viscosity | Tuning properties of mixtures | The 2,3-difluoro and 3-fluoro groups are lateral substituents. |

| 2,3-Difluoro Phenyl Group | Strong transverse dipole, leads to negative Δε | Vertically Aligned (VA) displays | The core 2,3-difluorophenyl group is ideal for VA-LCs. |

| 3,4,5-Trifluoro Phenyl Group | Strong positive contribution | In-Plane Switching (IPS) displays | N/A |

Catalysis Research Applications

The electronic properties of ligands play a crucial role in tuning the activity and selectivity of metal catalysts. Fluorinated organic molecules are increasingly being explored as ligands or ligand precursors. The electron-withdrawing nature of fluorine atoms can significantly alter the electronic environment of a catalytic metal center.

Research has shown that fluorinated biphenyl phosphine (B1218219) ligands can accelerate gold(I)-catalyzed reactions by modifying the reactivity of the organo-gold intermediates. acs.org While this compound is not a ligand itself, it serves as an excellent scaffold for the synthesis of novel fluorinated ligands. The phenolic -OH group can be used as a synthetic handle to introduce a phosphine, amine, or other coordinating group. The specific arrangement of the three fluorine atoms on the biphenyl core would create a unique electronic and steric profile, potentially leading to catalysts with novel reactivity or selectivity.

Separately, fluorophenols are used as substrates in biochemical studies to probe the mechanisms of enzymes like cytochrome P450 monooxygenases. nih.govresearchgate.netresearchgate.net These enzymes can catalyze oxidative defluorination, and studying this process with variously substituted fluorophenols provides insight into their metabolic pathways and catalytic mechanisms. nih.govresearchgate.net Given its specific trifluorination pattern, this compound could be a valuable tool for such mechanistic enzymology studies.

Biochemical and Biological Target-Oriented Research (Non-Clinical Modalities)

The unique structural characteristics of this compound, particularly its fluorine substitutions and phenolic hydroxyl group, make it a candidate for investigation across several biochemical and biological research areas. These studies are fundamental to elucidating its potential mechanisms of action and identifying its molecular targets.

Enzyme Inhibition Studies

While specific inhibitory data for this compound against a broad range of enzymes is not yet extensively documented in publicly available literature, its structural motifs suggest potential interactions with various enzyme classes. Phenolic compounds are known to interact with enzymes through various mechanisms, including hydrogen bonding and hydrophobic interactions. The fluorine atoms on the phenyl rings of this compound can also influence its electronic properties and binding affinities.

Future research could explore its inhibitory potential against enzymes such as:

Aromatase: An enzyme involved in estrogen biosynthesis.

Carbonic Anhydrase: A family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

Acetylcholinesterase and Butyrylcholinesterase: Enzymes that hydrolyze the neurotransmitter acetylcholine.

Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis.

Indoleamine 2,3-Dioxygenase 1 (IDO1): An enzyme involved in tryptophan metabolism.

No published data is currently available for the enzyme inhibition activities of this compound.

Exploration of Antimicrobial Properties

The antimicrobial potential of phenolic compounds is well-established. They can exert their effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The fluorine atoms in this compound could potentially enhance its antimicrobial activity due to fluorine's high electronegativity and ability to form strong bonds, which can alter the molecule's lipophilicity and interaction with microbial cell components.

Investigations into the antimicrobial properties of this compound would typically involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.

Currently, there is no specific data available in the public domain regarding the antimicrobial properties of this compound.

Investigations into Antioxidant Mechanisms and Radical Scavenging Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. This action helps to mitigate oxidative stress, which is implicated in various pathological processes. The antioxidant capacity of this compound would likely be influenced by the electronic effects of the fluorine atoms on the stability of the resulting phenoxyl radical.

Standard assays to evaluate its antioxidant potential would include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay.

No experimental data on the antioxidant mechanisms or radical scavenging activity of this compound has been reported in the available literature.

Cellular Assays for Molecular Mechanism Elucidation

To understand the molecular mechanisms underlying the biological activities of this compound, in vitro cellular assays are indispensable. These assays can provide insights into how the compound affects cellular processes, signaling pathways, and gene expression in various cell lines. For instance, if enzyme inhibition is observed, cellular assays can confirm whether the compound can access and inhibit the target enzyme within a cellular context and what the downstream consequences of this inhibition are.

Examples of cellular assays that could be employed include:

Cell viability and proliferation assays (e.g., MTT, XTT): To assess the cytotoxic or cytostatic effects of the compound.

Enzyme activity assays in cell lysates or intact cells: To measure the modulation of specific enzyme activities within a cellular environment.

Western blotting and qPCR: To analyze changes in protein and gene expression levels of target pathways.

Reporter gene assays: To study the effect of the compound on the transcriptional activity of specific promoters.

There are currently no published studies detailing the use of this compound in cellular assays to elucidate its molecular mechanisms.

Future Directions and Emerging Research Avenues for 5 2,3 Difluorophenyl 3 Fluorophenol

Development of Sustainable Synthesis Methods

The synthesis of biphenyl (B1667301) compounds has a long history, with numerous methods developed over the past century, including the Wurtz-Fittig, Ullmann, and Negishi reactions. rsc.orgrsc.org Modern organic synthesis, however, increasingly emphasizes sustainability and green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials. royalsocietypublishing.org

Currently, one of the most effective and widely used methods for creating carbon-carbon bonds for biphenyl scaffolds is the Suzuki-Miyaura cross-coupling reaction. rsc.org This method, often utilizing a palladium catalyst, has been successfully employed to synthesize various new difluorinated biphenyl compounds with high yields. nih.govresearchgate.netnih.gov

Future research into the synthesis of 5-(2,3-Difluorophenyl)-3-fluorophenol will likely focus on making these established coupling reactions more environmentally benign. Key areas for investigation include:

Green Solvents: Replacing traditional organic solvents like toluene (B28343) with more sustainable alternatives such as water or biodegradable solvents. royalsocietypublishing.org

Catalyst Optimization: Developing more efficient and reusable catalysts to minimize waste and cost. This could involve using different metal catalysts or ligands. royalsocietypublishing.org

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to drive reactions, which can reduce reaction times and energy input compared to conventional heating. royalsocietypublishing.org

Flow Chemistry: Utilizing continuous flow reactors instead of batch processing. This technique allows for better control over reaction parameters, improved safety, and easier scalability. royalsocietypublishing.org

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantage for Synthesis |

|---|---|---|

| Aqueous Suzuki-Miyaura Coupling | Performing the palladium-catalyzed cross-coupling in water or a water-organic solvent mixture. | Reduces reliance on volatile and toxic organic solvents, improving the environmental profile of the synthesis. |

| Reusable Heterogeneous Catalysts | Using a solid-supported catalyst (e.g., palladium on charcoal) instead of a soluble one. | Simplifies product purification and allows the catalyst to be recovered and reused for multiple reaction cycles. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to rapidly heat the reaction mixture. | Can significantly shorten reaction times from hours to minutes and improve product yields. royalsocietypublishing.org |

| Photocatalysis | Using light to initiate the chemical reaction, often in the presence of a photosensitive catalyst. | Offers a green chemistry approach by using light energy, potentially enabling reactions under milder conditions. royalsocietypublishing.org |

Exploration of Bioisosteric Replacements for Academic Investigation

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one atom or functional group is substituted with another that possesses similar physical or chemical properties, leading to comparable biological effects. benthamscience.comspirochem.com This technique is used to fine-tune a molecule's characteristics, such as metabolic stability, lipophilicity, and receptor binding. tandfonline.com The strategic use of fluorine and fluorinated groups is a prominent example of modern bioisosterism. tandfonline.comnih.gov

For the academic investigation of this compound, exploring bioisosteric replacements of its key functional groups—the fluorine atoms and the phenol (B47542) hydroxyl group—could yield valuable insights into its structure-activity relationships. While the success of any replacement is context-dependent, several avenues are worth exploring. tandfonline.comnih.gov For instance, the difluoromethyl group (CHF2) has been investigated as a bioisostere for hydroxyl (OH) and thiol (SH) groups due to its unique hydrogen bonding capabilities. tandfonline.com

Future research could involve the synthesis and characterization of analogs of this compound to understand how these structural modifications impact its physicochemical properties.

Table 2: Potential Bioisosteric Replacements for Investigation

| Original Group | Potential Bioisostere | Rationale for Investigation |

|---|---|---|

| Phenol (-OH) | Difluoromethyl (-CF2H) | Can act as a "lipophilic hydrogen bond donor" and may alter metabolic pathways compared to the phenol group. nih.gov |

| Phenol (-OH) | Amide (-NHCOR) | The trifluoroethylamine group is a classic amide bioisostere; investigating other amide replacements could explore different binding interactions. tandfonline.comnih.gov |

| Fluorine (-F) | Hydrogen (-H) | Systematic removal of fluorine atoms would help delineate the specific contribution of each fluorine to the molecule's overall properties. |

| Fluorine (-F) | Trifluoromethyl (-CF3) | Increases lipophilicity and can block metabolic oxidation at that position. |

| Fluorine (-F) | Cyano (-CN) | Can act as a hydrogen bond acceptor and has different electronic properties than fluorine. |

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for predicting molecular properties, saving significant time and resources compared to traditional synthesis and testing. clemson.edu Methods like Density Functional Theory (DFT) are widely used to model fluorinated organic molecules. clemson.eduiaea.org Such computational studies can accurately predict molecular structures, analyze electronic charge distribution, and assess the stability of compounds. nih.govacs.org

For this compound, advanced computational modeling represents a crucial avenue for future research. By building a robust computational model of the molecule, researchers can simulate its behavior and predict the outcomes of chemical modifications. Key research applications include:

Structural and Electronic Analysis: Using DFT to calculate the molecule's optimal geometry, bond lengths, and angles. Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses can reveal charge distributions and potential sites for intermolecular interactions. researchgate.netacs.org

Predicting Reactivity: Global reactivity parameters derived from computational models can suggest the molecule's kinetic stability and how it might behave in redox reactions. acs.org

Virtual Screening: Simulating the effects of the bioisosteric replacements proposed in the previous section. This would allow researchers to prioritize which analogs are most promising to synthesize for further study.

Spectroscopic Prediction: Using Time-Dependent DFT (TD-DFT) to predict absorption and emission spectra, which is essential for investigating potential applications in materials science. clemson.edu Research has shown that functionals like M06-2X can be effective for modeling the spectral features of complex organic molecules. clemson.edu

Table 3: Computational Modeling Techniques and Applications

| Modeling Technique | Application for this compound | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis. | Bond lengths, bond angles, dipole moment, molecular orbital energies. iaea.org |

| Molecular Electrostatic Potential (MEP) | Mapping electron density to identify electrophilic and nucleophilic sites. | Regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. researchgate.netacs.org |

| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption and emission spectra. | UV-Vis absorption wavelengths, fluorescence properties. clemson.edu |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds and non-covalent interactions within the molecule. | Bond strength, hydrogen bonding, and other weak interactions. |

Investigation of Novel Non-Clinical Applications

The unique properties of fluorinated compounds, stemming from fluorine's high electronegativity and the strength of the carbon-fluorine bond, make them valuable in materials science. researchgate.net Fluorinated biphenyls, in particular, have been investigated for a variety of non-clinical applications.

Future research should explore the potential of this compound as a building block or functional material in several advanced technology areas:

Organic Electronics: Fluorinated biphenyls are used in materials for organic solar cells and as photoluminescent substances. researchgate.net The specific substitution pattern of this compound could be tuned to create materials with desirable electronic properties for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. The introduction of multiple fluorine atoms can significantly alter key properties like dipole moment and melting point, which are critical for liquid crystal display applications. iaea.org

Advanced Polymers: The phenol group provides a reactive handle for polymerization reactions. Incorporating this fluorinated monomer into polymers could create materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Organic Scintillators: Organic fluorophores are used in detectors for ionizing radiation. clemson.edu The investigation of this compound's fluorescence properties could determine its suitability for such applications.

The path forward for this compound involves a multidisciplinary approach, combining sustainable chemistry, molecular design, computational modeling, and materials science to fully unlock its scientific potential.

Q & A

Advanced Research Question

Assay Design : Use MTT or CellTiter-Glo® assays on HeLa or MCF-7 cells, referencing protocols for structurally similar anticancer fluorophenols .

Structure-Activity Relationship (SAR) : Compare IC₅₀ values with analogs (e.g., 3-(Difluoromethyl)-5-fluorophenol) to identify critical substituents. Tabulate results:

| Compound | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| This compound | Pending | HeLa |

| 3-(Difluoromethyl)-5-fluorophenol | 12.5 | MCF-7 |

Methodological Insight : Include positive controls (e.g., doxorubicin) and validate results via dose-response curves and apoptosis markers (e.g., caspase-3 activation).

How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Basic Research Question

Use density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify electron-deficient regions (fluorine substituents reduce ring electron density).

- Activation Energy Barriers : Compare pathways for nitration or halogenation at different positions.

Case Study : For 2-(difluoromethyl)-3-fluorophenol, computational studies revealed preferential substitution at the para position to the -OH group . Apply similar workflows to this compound.

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- Challenge 1 : Fluorine volatility leading to side reactions.

Solution : Use low-temperature reactions (e.g., 0–6°C for intermediates) and anhydrous conditions . - Challenge 2 : Purification difficulties due to polar byproducts.

Solution : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Methodological Insight : Monitor reaction progress via TLC or inline IR spectroscopy to minimize over-reaction.

How does the presence of fluorine substituents influence the compound’s solubility and stability in aqueous buffers?

Basic Research Question

- Solubility : Fluorine’s electronegativity reduces hydrophilicity. Use logP calculations (e.g., ClogP ≈ 2.5) to predict solubility in DMSO or PEG-based vehicles.

- Stability : Assess hydrolytic degradation under physiological pH (7.4) via accelerated stability testing. Fluorophenols are generally resistant to hydrolysis but may degrade under strong acidic/basic conditions .

Experimental Protocol : Conduct HPLC stability studies at 37°C over 24–72 hours, comparing peak area reduction.

What analytical techniques are most effective for detecting trace impurities in this compound batches?

Advanced Research Question

- GC-MS : Identify volatile impurities (e.g., residual solvents like DMF).

- HPLC-UV/FLD : Detect non-volatile byproducts (e.g., di-fluorinated isomers) with detection limits <0.1% .

- ICP-MS : Quantify heavy metal catalysts (e.g., Pd from coupling reactions) at ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products